

# AZD-3161: A Technical Overview of a Selective Nav1.7 Inhibitor

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## Compound of Interest

Compound Name: AZD-3161

Cat. No.: B1666215

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## Abstract

**AZD-3161** is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, **AZD-3161** was investigated for its potential as an analgesic for neuropathic and inflammatory pain.[1][2] Genetic linkage studies have identified mutations in the gene encoding the Nav1.7 channel protein in both rare inherited pain disorders, such as inherited erythromelalgia, and in cases of congenital insensitivity to pain, highlighting its critical role in pain pathways.[1] Nav1.7 is predominantly expressed in the peripheral nervous system, where it is involved in the conduction of pain signals.[1] The development of selective Nav1.7 inhibitors like **AZD-3161** aimed to provide effective pain relief while minimizing the central nervous system and cardiac side effects associated with non-selective sodium channel blockers.[1] Preclinical studies demonstrated the potential of **AZD-3161**, however, its clinical development was discontinued after a Phase 1 trial.[3][4] This document provides a technical summary of the available discovery and development data for **AZD-3161**.

## Mechanism of Action and Preclinical Pharmacology

**AZD-3161** is a selective blocker of the Nav1.7 sodium channel.[2] These channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By inhibiting Nav1.7, **AZD-3161** was designed to reduce the excitability of these neurons and thereby decrease the sensation of pain.

## In Vitro Pharmacology

The inhibitory activity and selectivity of **AZD-3161** were characterized using in vitro assays. The available data on its potency and selectivity are summarized in the table below.

Target	Assay Type	Result (pIC50)	Result (IC50)	Reference
Nav1.7	Patch Clamp	7.1	<a href="#">[2]</a>	
Nav1.5	Patch Clamp	4.9	<a href="#">[2]</a>	
hERG	Patch Clamp	4.9	<a href="#">[2]</a>	
Adenosine Transporter (AT)	1.8 $\mu$ M	<a href="#">[2]</a>		
Cannabinoid B1 (CB1) Receptor	5 $\mu$ M	<a href="#">[2]</a>		

## In Vivo Pharmacology

The analgesic efficacy of **AZD-3161** was evaluated in a rat model of inflammatory pain.

Animal Model	Dosing Route	Dose Range ( $\mu$ mol/kg)	Effect	Reference
Rat Formalin Model (Phase 1)	Oral (p.o.)	16-99	Dose-dependent antinociceptive effect	<a href="#">[2]</a>

## Pharmacokinetics

Pharmacokinetic parameters of **AZD-3161** were determined in rats.

Dosing Route	Dose (μmol/kg)	Half-life (t <sub>1/2</sub> )	Volume of Distribution (V <sub>ss</sub> )	Oral Bioavailability (F)	Maximum Concentration (C <sub>max</sub> )	Reference
Intravenous (i.v.)	3	2.2 h	4.2 L/kg	[2]		
Oral (p.o.)	10	4.8 h	44%	0.30 μmol/L	[2]	

## Experimental Protocols

Detailed experimental protocols for the studies on **AZD-3161** are not extensively published. The following are generalized descriptions based on standard pharmacological assays.

### Patch Clamp Electrophysiology

Objective: To determine the potency and selectivity of **AZD-3161** on voltage-gated sodium channels (Nav1.7, Nav1.5) and the hERG potassium channel.

General Protocol:

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.5, or hERG channels are commonly used.
- Electrophysiology Rig: Whole-cell patch clamp recordings are performed using an automated or manual patch clamp system.
- Voltage Protocols: Specific voltage protocols are applied to elicit channel currents and assess the compound's effect on the channel in different states (resting, open, inactivated). For Nav channels, a holding potential near the resting membrane potential is used, and channels are activated by depolarizing voltage steps.
- Compound Application: **AZD-3161** at various concentrations is perfused onto the cells, and the resulting inhibition of the channel current is measured.

- **Data Analysis:** The concentration-response data are fitted to a logistical equation to determine the IC<sub>50</sub> or pIC<sub>50</sub> value, which represents the concentration of the compound required to inhibit 50% of the channel current.

## Rat Formalin Model of Inflammatory Pain

**Objective:** To evaluate the in vivo analgesic efficacy of **AZD-3161** in a model of inflammatory pain.

**General Protocol:**

- **Animals:** Male Sprague-Dawley or Wistar rats are typically used.
- **Acclimation:** Animals are acclimated to the testing environment to minimize stress-induced responses.
- **Compound Administration:** **AZD-3161** is administered orally (p.o.) at various doses. A vehicle control group is also included.
- **Induction of Pain:** A dilute solution of formalin is injected into the plantar surface of one hind paw.
- **Behavioral Observation:** Following formalin injection, the animal's nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are observed and quantified. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing direct nociceptor activation, and Phase 2 (15-60 minutes post-injection), reflecting inflammatory pain mechanisms.
- **Data Analysis:** The total time spent in nociceptive behavior is recorded for each phase. The effect of **AZD-3161** is determined by comparing the behavioral scores of the drug-treated groups to the vehicle control group.

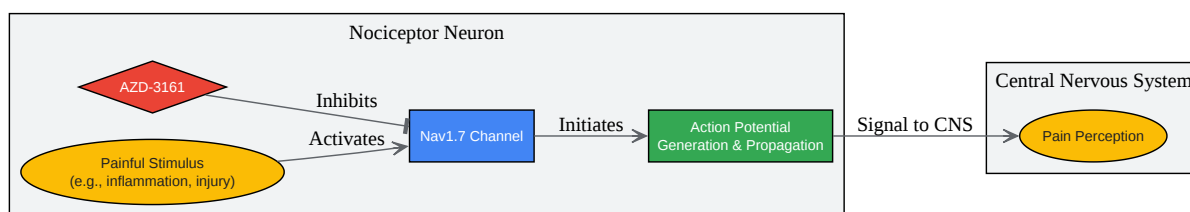
## Clinical Development

AstraZeneca initiated a Phase 1 clinical trial (NCT01240148) to assess the safety, tolerability, and pharmacokinetics of **AZD-3161** in healthy volunteers. The study also aimed to evaluate the effect of intradermal **AZD-3161** on quantitative sensory testing in normal and UV-C exposed

skin.[3] The development of **AZD-3161** was subsequently discontinued, and the results of this clinical trial have not been publicly disclosed.[3][4]

## Visualizations

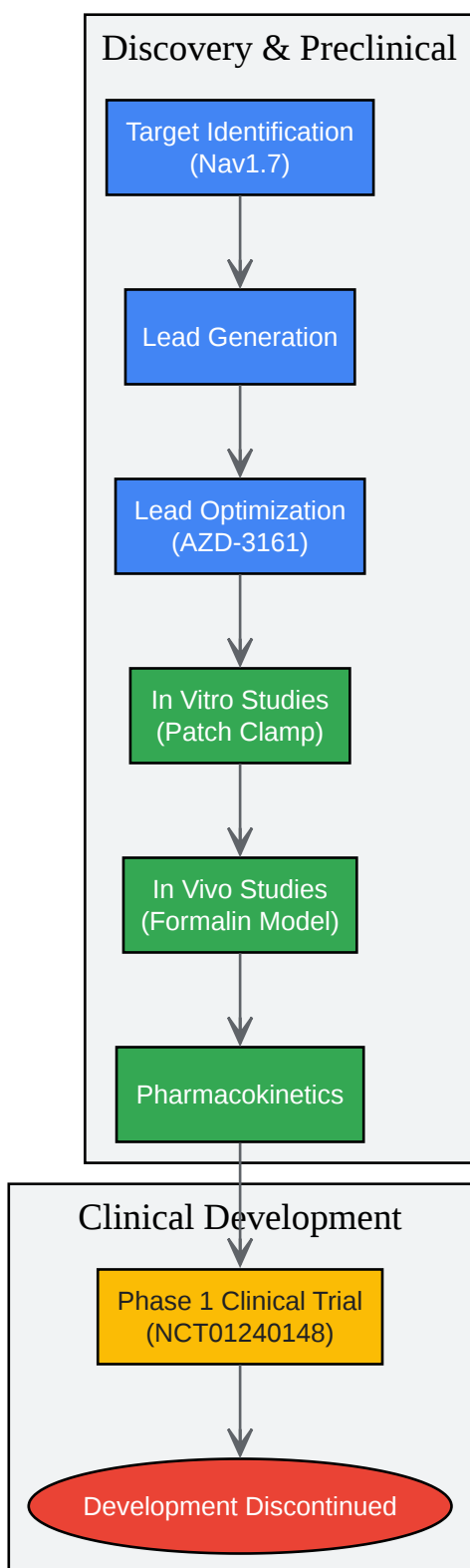
### Signaling Pathway



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Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of **AZD-3161**.

## Experimental Workflow



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Caption: Overview of the discovery and development workflow for **AZD-3161**.

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